molecular formula C9H15N5O B1677147 Minoxidil CAS No. 38304-91-5

Minoxidil

Cat. No. B1677147
CAS RN: 38304-91-5
M. Wt: 209.25 g/mol
InChI Key: ZIMGGGWCDYVHOY-UHFFFAOYSA-N
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Patent
US04960888

Procedure details

0.3 g (0.88 mmole) of 1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine is added to a solution containing 10 ml of chloroform and 2 ml of piperidine while stirring. The mixture is refluxed under stirring for 30 minutes, then evaporated under reduced pressure. To the residue, 5 ml of ethanol and 1 ml of 1N aqueous sodium hydroxide solution are added. The mixture is set aside at room temperature for one hour, then evaporated under reduced pressure. The residue is triturated with 10 ml of water, the crystals are filtered, washed with water and dried to give 0.14 g (75% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Name
1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
C([O:4][N:5]1[C:10]([NH2:11])=[CH:9][C:8](OS(C2C=CC(C)=CC=2)(=O)=O)=[N:7][C:6]1=[NH:23])(=O)C.[NH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1>C(Cl)(Cl)Cl>[NH2:11][C:10]1[N:5]([OH:4])[C:6](=[NH:23])[N:7]=[C:8]([N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)[CH:9]=1

Inputs

Step One
Name
1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=O)ON1C(N=C(C=C1N)OS(=O)(=O)C1=CC=C(C=C1)C)=N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed
STIRRING
Type
STIRRING
Details
under stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 5 ml of ethanol and 1 ml of 1N aqueous sodium hydroxide solution are added
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with 10 ml of water
FILTRATION
Type
FILTRATION
Details
the crystals are filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=NC(N1O)=N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.